molecular formula C21H25NO2 B4203548 N-[cyclopentyl(phenyl)methyl]-3-ethoxybenzamide

N-[cyclopentyl(phenyl)methyl]-3-ethoxybenzamide

Cat. No.: B4203548
M. Wt: 323.4 g/mol
InChI Key: VODPOMCJGCGOGU-UHFFFAOYSA-N
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Description

N-[cyclopentyl(phenyl)methyl]-3-ethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by a cyclopentyl group attached to a phenylmethyl moiety, which is further connected to a 3-ethoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyclopentyl(phenyl)methyl]-3-ethoxybenzamide typically involves the following steps:

    Formation of the Cyclopentyl(phenyl)methyl Intermediate: This step involves the reaction of cyclopentyl bromide with benzyl magnesium chloride (Grignard reagent) to form cyclopentyl(phenyl)methyl magnesium bromide.

    Coupling with 3-Ethoxybenzoyl Chloride: The intermediate is then reacted with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[cyclopentyl(phenyl)methyl]-3-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[cyclopentyl(phenyl)methyl]-3-ethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Material Science: The compound is explored for its use in the synthesis of novel materials with unique properties.

    Biological Studies: It is used in various biological assays to study its effects on different biological pathways.

    Industrial Applications: The compound is investigated for its potential use in industrial processes, including as a catalyst or intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of N-[cyclopentyl(phenyl)methyl]-3-ethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide
  • N-[cyclopentyl(phenyl)methyl]-4-ethoxybenzamide
  • N-[cyclopentyl(phenyl)methyl]-3-ethoxybenzoic acid

Uniqueness

N-[cyclopentyl(phenyl)methyl]-3-ethoxybenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethoxy group at the 3-position of the benzamide ring differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Properties

IUPAC Name

N-[cyclopentyl(phenyl)methyl]-3-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-2-24-19-14-8-13-18(15-19)21(23)22-20(17-11-6-7-12-17)16-9-4-3-5-10-16/h3-5,8-10,13-15,17,20H,2,6-7,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODPOMCJGCGOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(C2CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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